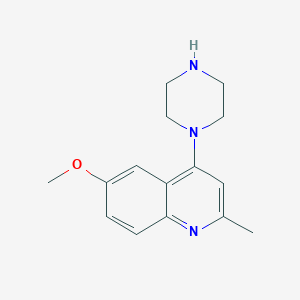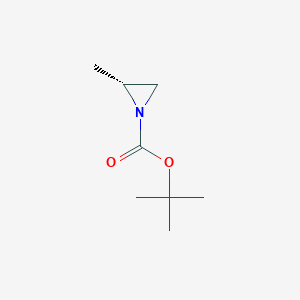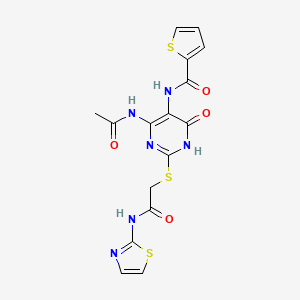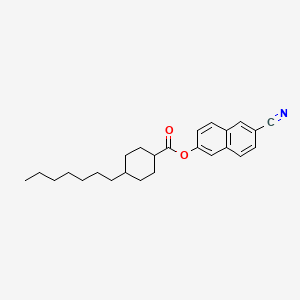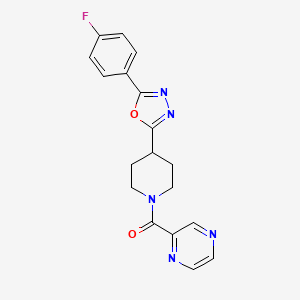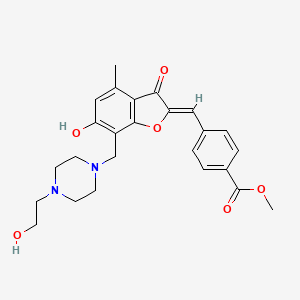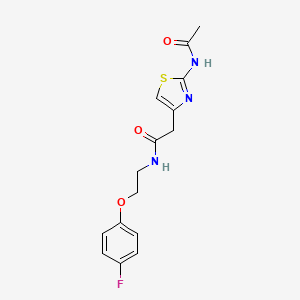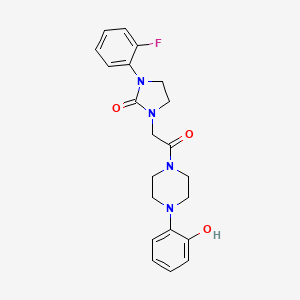
1-(2-Fluorophenyl)-3-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a chemical compound would include its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or from other compounds.Molecular Structure Analysis
This would involve a detailed analysis of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound can undergo, including its reactivity with other compounds and the conditions required for these reactions.Physical And Chemical Properties Analysis
This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Chemical Characterization
Researchers have developed methods for synthesizing various derivatives of fluoroquinolones and related compounds, demonstrating advancements in chemical synthesis techniques. For instance, one study focused on the microwave-assisted synthesis of hybrid molecules derived from norfloxacin, showcasing the formation of compounds with potential antimicrobial activities. These synthesis methods emphasize the importance of structural modifications to enhance biological activity and specificity (Menteşe et al., 2013).
Biological Activities
Several studies have been conducted to investigate the biological and antimicrobial activities of fluoroquinolone derivatives. These compounds have been found to exhibit significant antimicrobial properties against a range of bacterial strains, indicating their potential in developing new antibacterial agents. For example, derivatives synthesized from quinolone and their antimicrobial studies have shown activity against various bacterial strains, highlighting the potential of these compounds in addressing resistance issues in infectious diseases (Patel, Patel, & Chauhan, 2007).
Pharmacological Evaluations
The pharmacological evaluation of these compounds extends to their antimicrobial, antibacterial, and antifungal activities. Specific derivatives have been identified with potent activities, offering insights into their mechanism of action and potential therapeutic applications. For instance, a study on the antimicrobial activity of 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl)piperazine derivatives revealed promising results against gram-negative bacterial stains and fungal strains, suggesting their usefulness in developing new antimicrobial drugs (Mishra & Chundawat, 2019).
Safety And Hazards
This would involve a study of the compound’s potential hazards, such as its toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthesis methods, potential applications, and areas of interest for further study.
Please note that this is a general approach and the specific details would depend on the specific compound . For a comprehensive analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific research paper. If you have access to a university library, they often have subscriptions to scientific journals where you can find detailed information on specific compounds. Alternatively, you could consult a chemist or a chemistry professor. They would have the expertise to provide a detailed analysis of a specific compound.
I hope this information is helpful and I apologize for any inconvenience. If you have any other questions, feel free to ask!
properties
IUPAC Name |
1-(2-fluorophenyl)-3-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]-2-oxoethyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3/c22-16-5-1-2-6-17(16)26-14-13-25(21(26)29)15-20(28)24-11-9-23(10-12-24)18-7-3-4-8-19(18)27/h1-8,27H,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHIQAGRAGRFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)CN3CCN(C3=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-cyano-3-methyl-5-[(4-phenylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2728153.png)
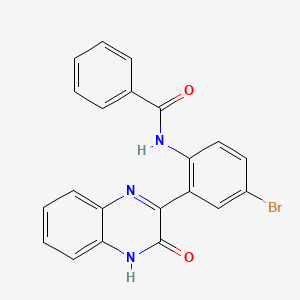
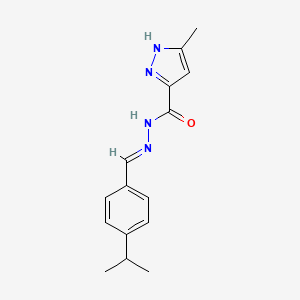
![1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone](/img/structure/B2728157.png)
![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2728159.png)
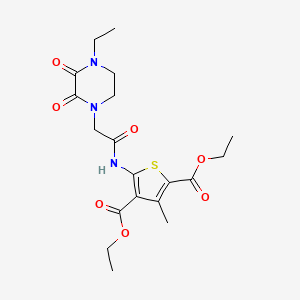
![1-Benzyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2728163.png)
